2-(trifluoromethyl)phenyl fluoranesulfonate
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Overview
Description
2-(trifluoromethyl)phenyl fluoranesulfonate is a chemical compound that features a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further bonded to a fluoranesulfonate group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of phenyl derivatives using trifluoromethylating agents under specific reaction conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(trifluoromethyl)phenyl fluoranesulfonate may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)phenyl fluoranesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoranesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Radical Reactions: The compound can also participate in radical reactions, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(trifluoromethyl)phenyl fluoranesulfonate has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)phenyl fluoranesulfonate involves its interaction with molecular targets through its trifluoromethyl and fluoranesulfonate groups. The trifluoromethyl group can participate in various chemical reactions, including radical and nucleophilic reactions, which can lead to the formation of different products. The fluoranesulfonate group can also interact with various nucleophiles, leading to substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(trifluoromethyl)phenyl fluoranesulfonate include:
Trifluoromethyl Phenyl Sulfone: Another compound featuring a trifluoromethyl group attached to a phenyl ring, but with a sulfone group instead of a fluoranesulfonate group.
2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate: A compound with a similar trifluoromethyl group but different functional groups attached to the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and fluoranesulfonate groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable reagent in various chemical reactions and applications.
Properties
CAS No. |
2241233-80-5 |
---|---|
Molecular Formula |
C7H4F4O3S |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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